molecular formula C10H12BrNO B15305910 4-(bromomethyl)-N-ethylbenzamide

4-(bromomethyl)-N-ethylbenzamide

Cat. No.: B15305910
M. Wt: 242.11 g/mol
InChI Key: INBFJVMCUFEUJM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a bromomethyl group and an ethylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-N-ethylbenzamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of N-ethylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-N-ethylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-N-ethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-N-ethylbenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can serve as a reactive site for covalent modification of biological molecules, while the amide group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    4-(Bromomethyl)benzyl alcohol: Similar structure but with a hydroxyl group instead of an amide group.

    4-(Bromomethyl)benzaldehyde: Similar structure but with an aldehyde group instead of an amide group.

Uniqueness

The combination of these functional groups provides a balance of reactivity and stability, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

4-(bromomethyl)-N-ethylbenzamide

InChI

InChI=1S/C10H12BrNO/c1-2-12-10(13)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

INBFJVMCUFEUJM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)CBr

Origin of Product

United States

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